ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate
Description
Ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate is a synthetic compound featuring a benzo[c][1,2,5]thiadiazole dioxide core substituted with a methyl group at position 2. This heterocyclic system is fused with a piperidine ring via a carbonyl linker, terminating in an ethyl oxobutanoate ester. The sulfone (dioxido) group enhances polarity and metabolic stability, while the ester moiety may serve as a prodrug strategy for improved bioavailability.
Properties
IUPAC Name |
ethyl 4-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-3-26-18(23)9-8-17(22)20-12-10-14(11-13-20)21-16-7-5-4-6-15(16)19(2)27(21,24)25/h4-7,14H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGUTYAUCXGFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)N2C3=CC=CC=C3N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound has several potential research applications:
Chemistry: Used in studying reaction mechanisms and developing new synthetic methodologies due to its reactive functional groups.
Biology: Potentially useful as a probe molecule for investigating biological pathways and enzyme interactions.
Medicine: Exploring its pharmacological properties for drug development, especially in targeting specific molecular pathways.
Industry: May serve as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
The mechanism by which ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate exerts its effects likely involves interactions with specific molecular targets. These could include:
Enzymes: Binding to active sites of enzymes, potentially inhibiting or modulating their activity.
Receptors: Interaction with cellular receptors to trigger or block signaling pathways.
Pathways: Influencing metabolic or signaling pathways by modifying the activity of key proteins or enzymes involved.
Comparison with Similar Compounds
Core Heterocycle Variations
- Analog Compounds :
- I-6230/I-6232 : Pyridazine or methylpyridazine cores (e.g., 6-methylpyridazin-3-yl) offer planar, nitrogen-rich systems but lack sulfone-induced polarity .
- I-6273/I-6373 : Methylisoxazole derivatives (e.g., 3-methylisoxazol-5-yl) provide smaller, less polar heterocycles, favoring hydrophobic interactions .
Implications : The target’s sulfone group may improve solubility and target binding compared to pyridazine or isoxazole analogs.
Linker and Substituent Analysis
- Target Compound: A piperidin-1-yl-4-oxobutanoate linker introduces conformational flexibility and a basic nitrogen atom, which could enhance membrane permeability.
- Analog Compounds: I-6230/I-6232: Phenethylamino linkers provide extended aromatic systems but lack the piperidine’s basicity . I-6373/I-6473: Phenethylthio or phenethoxy linkers introduce sulfur or oxygen atoms, altering electronic properties and metabolic stability .
Implications : The piperidine linker in the target compound may improve pharmacokinetics compared to sulfur-containing analogs (e.g., I-6373), which are prone to oxidation.
Biological Activity
Ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that belongs to the class of heterocyclic compounds. Its structure incorporates both piperidine and thiadiazole moieties, which are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 395.5 g/mol. The compound features a piperidine ring linked to a dioxido thiadiazole structure, enhancing its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, compounds containing thiadiazole rings have demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (mmol/L) | Reference |
|---|---|---|---|
| Compound 4y | MCF-7 | 0.084 ± 0.020 | |
| Compound 4y | A549 | 0.034 ± 0.008 | |
| Ethyl derivative | MCF-7 | TBD | Current Study |
The activity of this compound against these cell lines remains to be fully characterized but is expected to be significant given the structural similarities to other active thiadiazole compounds.
Thiadiazole derivatives have been reported to exhibit various mechanisms of action against cancer cells:
- Inhibition of Kinases : Some derivatives inhibit epidermal growth factor receptor (EGFR) kinase and other kinases involved in cancer progression.
- Aromatase Inhibition : Certain compounds have shown aromatase inhibitory activity, critical for estrogen-dependent tumors.
The specific mechanisms for this compound require further investigation through in vitro assays.
Other Biological Activities
Beyond anticancer properties, thiadiazole derivatives have been explored for their potential antiviral, antibacterial, and anti-inflammatory activities. The presence of the dioxido group in this compound may enhance its solubility and bioavailability.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related thiadiazole compounds:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their anticancer activities against multiple cell lines.
- Findings : Compounds with specific substituents showed enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin.
- Selectivity Studies : Research has also focused on the selectivity of these compounds towards cancerous versus non-cancerous cell lines.
- Results : Many derivatives exhibited significantly lower toxicity towards non-cancerous cells compared to their cancerous counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
